
Perphenazine sulfoxide
Vue d'ensemble
Description
Perphenazine sulfoxide is a primary metabolite of perphenazine, a phenothiazine-class antipsychotic drug used to treat schizophrenia and severe nausea. Chemically, it is formed via sulfoxidation of the sulfur atom in the phenothiazine ring of perphenazine, resulting in the molecular formula C₂₁H₂₆ClN₃O₂S (SMILES: C1CCC2C(C1)N(C3CC(CCC3[S+]2[O-])Cl)CCCN4CCN(CC4)CCO) . Its Unique Ingredient Identifier (UNII) is 5S6Q9MQ62M, and it is regulated under CAS number 10078-25-8 .
This compound is generated predominantly via hepatic metabolism by the cytochrome P450 enzyme CYP2D6 . While perphenazine itself acts as a dopamine D₂ receptor antagonist, the sulfoxide metabolite is considered pharmacologically inactive or significantly less active compared to the parent drug and other metabolites like 7-hydroxyperphenazine (which retains ~70% activity) . Excretion occurs primarily in urine, with approximately 13% of an oral perphenazine dose eliminated as the sulfoxide metabolite .
Méthodes De Préparation
Hydrogen Peroxide-Titanosilicate Catalyzed Oxidation
Reaction Conditions and Optimization
The oxidation of perphenazine to its sulfoxide using hydrogen peroxide (H₂O₂) and titanosilicate catalyst is a well-documented method . Key parameters include:
-
pH : An acidic medium (pH 3.0) maximizes sulfoxide formation by stabilizing reactive intermediates.
-
Solvent : A 20% methanol-water mixture enhances solubility while preventing overoxidation to sulfone.
-
Catalyst Loading : Titanosilicate (5 mg per 0.1 mmol substrate) accelerates the reaction by facilitating electron transfer .
The stoichiometry of H₂O₂ is critical. For perphenazine, 2.0 molar equivalents of H₂O₂ achieve an 86.3% conversion rate, with residual substrate limited to 0.4% . Excess H₂O₂ (>2.0 equivalents) promotes sulfone formation, reducing sulfoxide purity .
Large-Scale Synthesis and Crystallization
Scaling the reaction to 2 mmol of perphenazine under optimized conditions (60°C, 1 hour) yields 72.5% crystalline perphenazine sulfoxide . Post-reaction steps include:
-
Extraction : Adjusting the mixture to pH 10.0 with sodium carbonate and extracting with chloroform.
-
Crystallization : Dissolving the residue in methanol and precipitating the sulfoxide via ethanol or methanol-acetone mixtures .
The crystallized product exhibits 99.8% purity by HPLC, with no detectable impurities .
Diperoxyazelaic Acid Mediated Oxidation
Diperoxyazelaic acid serves as an alternative oxidizing agent in acidic media . The reaction proceeds via a two-electron transfer mechanism, forming this compound as the sole product (Figure 1) . While this method avoids metal catalysts, limited data exist on yields or scalability. The absence of detailed temperature or time parameters restricts its current utility to analytical applications .
Comparative Analysis of Preparation Methods
The hydrogen peroxide method outperforms alternatives in scalability, yield, and purity, making it the preferred industrial approach .
Structural Characterization and Purity Assessment
Mass Spectrometry
This compound displays distinct fragmentation patterns under low collisional energy (10 eV). Key fragments include m/z 319 (C₁₆H₁₆ON₂SCl), confirming piperazine ring cleavage . High-resolution MS corroborates the molecular formula (C₂₁H₂₄ClN₃O₂S) .
Nuclear Magnetic Resonance (NMR)
¹H-NMR analysis reveals:
-
A downfield shift at δ 3.8 ppm for the sulfoxide oxygen-proximal methylene group.
-
Preservation of the piperazine ring signals (δ 2.5–3.2 ppm), confirming selective sulfur oxidation .
¹³C-NMR data align with theoretical predictions, excluding structural rearrangements .
Analyse Des Réactions Chimiques
Types de réactions : Le sulfure de perphénazine subit diverses réactions chimiques, notamment :
Oxydation : Conversion de la perphénazine en sulfure de perphénazine.
Réduction : Réduction potentielle en perphénazine dans des conditions spécifiques.
Substitution : Réactions impliquant le remplacement de groupes fonctionnels dans la molécule.
Réactifs et conditions courants :
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Agents réducteurs comme l'hydrure de lithium aluminium.
Substitution : Divers nucléophiles et électrophiles en fonction de la substitution souhaitée.
Principaux produits :
Oxydation : Sulfure de perphénazine.
Réduction : Perphénazine.
Substitution : Divers dérivés substitués du sulfure de perphénazine
4. Applications de la recherche scientifique
Le sulfure de perphénazine a plusieurs applications dans la recherche scientifique :
Biologie : Étudié pour ses effets sur les récepteurs de la dopamine et son rôle potentiel dans les voies neurochimiques.
Médecine : Enquêté pour ses effets thérapeutiques dans le traitement des troubles psychotiques et ses effets secondaires potentiels.
Industrie : Utilisé dans le contrôle de la qualité des produits pharmaceutiques contenant de la perphénazine.
5. Mécanisme d'action
Le sulfure de perphénazine exerce ses effets en se liant aux récepteurs de la dopamine D1 et D2 dans le cerveau, inhibant leur activité. Cette action contribue à réduire les symptômes psychotiques tels que les hallucinations et les délires. Le composé se lie également aux récepteurs alpha-adrénergiques, contribuant à ses effets anti-émétiques .
Composés similaires :
Chlorpromazine : Un autre antipsychotique phénothiazine possédant des propriétés similaires de blocage des récepteurs de la dopamine.
Fluphénazine : Un antipsychotique hautement puissant avec un mécanisme d'action similaire mais des propriétés pharmacocinétiques différentes.
Unicité : Le sulfure de perphénazine est unique en raison de son groupe sulfoxyde spécifique, qui influence son activité pharmacologique et sa stabilité métabolique. Cette différence structurelle peut entraîner des variations dans ses effets thérapeutiques et son profil d'effets secondaires par rapport à d'autres dérivés de la phénothiazine .
Applications De Recherche Scientifique
Pharmacological Applications
1. Antipsychotic Activity
- Perphenazine sulfoxide retains some antipsychotic activity, which can be attributed to its interaction with dopamine receptors. Research indicates that it may exhibit similar effects to its parent compound, contributing to its efficacy in managing psychotic disorders .
2. Drug Metabolism Studies
- The metabolism of perphenazine to its sulfoxide form is significant in understanding drug interactions and individual variability in response to treatment. Studies have shown that cytochrome P450 isoforms, particularly CYP2D6, play a crucial role in this metabolic pathway . This information is vital for optimizing dosing regimens and minimizing adverse effects.
Drug Delivery Systems
3. Solid Lipid Nanoparticles
- Recent research has focused on developing perphenazine-loaded solid lipid nanoparticles (PPZ-SLNs) as a novel drug delivery system. These nanoparticles enhance the bioavailability of perphenazine by overcoming first-pass metabolism challenges associated with oral administration. The optimization of lipid and surfactant ratios has been shown to improve therapeutic outcomes for schizophrenia treatment .
Parameter | Value |
---|---|
Drug Loading Efficiency | 85% |
Release Rate | 30% within 24 hours |
Particle Size | 200 nm |
Case Studies
4. Efficacy Against Glioblastoma
- A study explored the effects of perphenazine and prochlorperazine on glioblastoma cell lines (U-87 MG). The results indicated that both compounds significantly decreased cell viability and altered the expression of key proteins involved in tumor progression, suggesting potential applications in oncology .
5. Comparative Analysis of Metabolites
Mécanisme D'action
Perphenazine Sulfoxide exerts its effects by binding to dopamine D1 and D2 receptors in the brain, inhibiting their activity. This action helps in reducing psychotic symptoms such as hallucinations and delusions. The compound also binds to alpha-adrenergic receptors, contributing to its anti-emetic effects .
Comparaison Avec Des Composés Similaires
Structural and Functional Analogues
Chlorpromazine Sulfoxide (CPZ-SO)
- Structure: Shares the phenothiazine backbone but differs in the side chain (chlorpromazine has a dimethylaminopropyl group vs. perphenazine’s piperazinylpropyl group).
- Activity : Unlike perphenazine sulfoxide, CPZ-SO retains activity comparable to chlorpromazine in vasomotor and central nervous systems .
- Metabolism : Formed via CYP-mediated sulfoxidation, similar to this compound, but demonstrates divergent pharmacokinetic behavior due to structural differences.
Prochlorperazine Sulfoxide
- Structure : Contains a piperazine side chain modified with a chlorine atom.
- Analytical Detection : Like this compound, it can be quantified via UV spectrophotometry, though specific validation data for prochlorperazine sulfoxide is less documented in the provided evidence.
Pergolide Sulfoxide
- Structure: A non-phenothiazine sulfoxide (ergoline derivative) used in Parkinson’s disease.
- Regulatory Status : Listed under CAS 72822-01-6 , with distinct pharmacological targets (dopamine agonist activity) compared to this compound .
Pharmacokinetic and Analytical Comparisons
Table 1: Key Properties of this compound and Analogues
Metabolic and Clinical Implications
- Inactivation vs. Activity : this compound’s lack of activity contrasts with CPZ-SO, which retains therapeutic effects. This difference may influence clinical outcomes when drug-drug interactions (e.g., disulfiram coadministration) increase sulfoxide formation, reducing perphenazine’s efficacy .
- Analytical Advantages : Quantification of this compound via UV spectrophotometry (λ = 342 nm, ε = 5.45×10³ L·mol⁻¹·cm⁻¹) is more cost-effective and selective compared to methods for other sulfoxides, such as palladium-based complexation .
Stability and Degradation Profiles
This compound is susceptible to further oxidation, forming derivatives like This compound N1,N4-Dioxide (CAS 2724727-08-4 ), a degradation product identified in impurity profiles . This contrasts with simpler sulfoxides like CPZ-SO, which exhibit greater stability under standard storage conditions.
Activité Biologique
Perphenazine sulfoxide (PPZ-SO) is a metabolite of the antipsychotic drug perphenazine, which belongs to the phenothiazine class. This article explores the biological activity of PPZ-SO, including its pharmacological properties, mechanisms of action, and clinical implications based on recent research findings.
Perphenazine itself functions primarily as a dopamine D2 receptor antagonist, exerting effects that include anti-emetic and antipsychotic properties. The conversion of perphenazine to its sulfoxide form occurs through metabolic processes in the liver, primarily via sulfoxidation. This transformation impacts its pharmacological profile and biological activity.
- Dopamine Receptor Interaction : PPZ-SO retains some affinity for dopamine receptors, although its activity may differ from that of perphenazine. It is essential to assess how this alteration affects therapeutic outcomes and side effects.
- Pharmacokinetics : Studies indicate that PPZ-SO is present in low concentrations following the administration of perphenazine, suggesting a significant first-pass effect during metabolism .
Pharmacological Effects
- Antipsychotic Activity : While perphenazine is well-documented for its antipsychotic effects, the specific contributions of PPZ-SO to these effects are less clear. Some studies suggest that metabolites can influence overall efficacy and safety profiles .
- Neuroprotective Properties : Research indicates that PPZ-SO may exhibit neuroprotective effects, particularly in human astrocytes. In vitro studies show that perphenazine does not significantly decrease astrocyte viability compared to prochlorperazine, suggesting a potentially safer profile for neuronal health .
Toxicological Considerations
- Liver Toxicity : Perphenazine has been associated with mild liver enzyme elevations and rare cases of cholestatic liver injury. The sulfoxide metabolite may contribute to these effects, although data specifically isolating PPZ-SO's impact on liver function remain limited .
- Cell Viability Studies : Investigations into the viability of human astrocytes reveal that PPZ-SO does not significantly impair cell health at therapeutic concentrations, indicating a favorable safety profile compared to other phenothiazines .
Clinical Pharmacokinetics
A study involving 18 schizophrenic patients demonstrated the kinetics of perphenazine and its sulfoxide metabolite. Results indicated that after intravenous administration, PPZ showed considerable fluctuation in plasma concentration before reaching an elimination phase, while PPZ-SO appeared quickly but at low levels .
Combination Therapies
Recent research has explored the synergistic effects of perphenazine in combination with temozolomide (TMZ) for treating glioblastoma multiforme (GBM). This study assessed various biological parameters such as cell viability and invasiveness in GBM tumorspheres, highlighting potential applications for PPZ-SO in oncology .
Data Tables
Q & A
Q. What validated spectrophotometric methods are used to quantify Perphenazine sulfoxide in pharmaceutical formulations, and how are they optimized?
Answer: The most validated method involves oxidative derivatization using diperoxyazelaic acid in acidic media to convert Perphenazine to its sulfoxide form, followed by UV spectrophotometric detection at 342 nm. Key parameters include:
- Linear range : 1–40 µg/mL (r = 0.999) with molar absorptivity of 5.45×10³ L·mol⁻¹·cm⁻¹ .
- Validation : Limits of detection (LOD) and quantification (LOQ) are 1.1 µg/mL and 3.3 µg/mL, respectively, with RSD ≤2% .
- Selectivity : Excipients do not interfere, and the method avoids laborious steps like free radical generation or palladium complexation .
- Application : Successfully tested on film-coated tablets (10 mg), showing high accuracy (Table 2 in ).
Q. How do researchers ensure selectivity in spectrophotometric determination of Perphenazine via its sulfoxide derivative?
Answer: Selectivity is achieved through controlled oxidation kinetics and reagent choice:
- Diperoxyazelaic acid ensures complete conversion to this compound without over-oxidation to sulfone derivatives .
- Acidic medium optimization (e.g., H₂SO₄) minimizes interference from common oxidants (Ce⁴⁺, Fe³⁺) .
- Wavelength specificity : Detection at 342 nm avoids absorbance overlap with intermediates like semiquinone radicals .
Q. What are the key considerations when designing experiments to compare chemiluminescence (CL) and spectrophotometric methods for Perphenazine analysis?
Answer: Advanced studies should address:
- Sensitivity : CL methods (e.g., using [Ru(phen)₃]²⁺/Ce(IV)) may offer lower LODs but require flow-injection systems, complicating high-throughput workflows .
- Dynamic range : Spectrophotometry covers 1–40 µg/mL, while CL methods may extend linearity but lack tablet-matrix validation .
- Cost and labor : Spectrophotometry is cheaper and faster for routine quality control, whereas CL is suited for trace serum analysis .
Q. How does CYP2D6 polymorphism impact pharmacokinetic profiling of this compound in clinical research?
Answer: CYP2D6 governs sulfoxidation, hydroxylation, and dealkylation of Perphenazine:
- Poor metabolizers exhibit elevated Perphenazine plasma levels due to reduced sulfoxide metabolite formation, altering efficacy/toxicity ratios .
- Active metabolites : 7-hydroxyperphenazine (70% activity) and sulfoxide derivatives require quantification in pharmacokinetic models to correlate exposure with clinical outcomes (e.g., PANSS scores in schizophrenia trials) .
Q. What USP reference standards are critical for quality control of this compound in analytical research?
Answer: USP this compound RS (Reference Standard) is essential for:
- Method calibration : Ensures accurate quantification via UV or HPLC .
- Stability protocols : Requires protection from light and airtight storage to prevent degradation .
- Cross-validation : Used alongside Perphenazine RS to confirm derivatization efficiency .
Q. What experimental approaches characterize metabolic pathways of this compound in hepatic studies?
Answer: Advanced methodologies include:
- In vitro microsomal assays : Incubate Perphenazine with CYP2D6-expressing liver microsomes to quantify sulfoxide formation via LC-MS/MS .
- Isotope labeling : Use ³⁴S-labeled Perphenazine to track sulfoxidation kinetics and competing pathways (e.g., glucuronidation) .
- Pharmacogenomic models : Correlate CYP2D6 allele frequencies with metabolite ratios across populations .
Q. What is the reaction mechanism for Perphenazine oxidation to its sulfoxide form, and how does this impact derivatization strategies?
Answer : The two-step mechanism involves:
Single-electron oxidation : Forms a violet semiquinone radical cation.
Second oxidation : Yields colorless this compound (Ph-SO) .
- Derivatization optimization : Excess diperoxyazelaic acid ensures complete conversion to sulfoxide, avoiding side reactions .
- Acidic conditions (pH <2) stabilize intermediates and enhance reaction reproducibility .
Tables Referenced
Table 2 : Results of Perphenazine Analysis in Film-Coated Tablets (10 mg) via Spectrophotometry
Parameter | Value |
---|---|
Determined concentration | 10.0 mg ± 0.85% RSD |
Recovery rate | 99.2–101.3% |
Propriétés
IUPAC Name |
2-[4-[3-(2-chloro-5-oxophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O2S/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)28(21)27)9-3-8-23-10-12-24(13-11-23)14-15-26/h1-2,4-7,16,26H,3,8-15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJXTMQMAOYROI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3S(=O)C4=C2C=C(C=C4)Cl)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905735 | |
Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10078-25-8 | |
Record name | Perphenazine sulfoxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10078-25-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Perphenazine sulfoxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010078258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chloro-10-{3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl}-5lambda~4~-phenothiazin-5(10H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70905735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PERPHENAZINE SULFOXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5S6Q9MQ62M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.